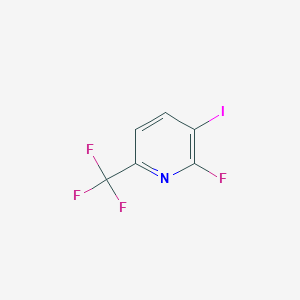










|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[N:15]=1.[I:24]I>C1COCC1>[F:13][C:14]1[C:19]([I:24])=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[N:15]=1
|


|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC(=CC=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting orange solution is stirred for 2 h at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature below −65° C
|
|
Type
|
CUSTOM
|
|
Details
|
under −65° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
WAIT
|
|
Details
|
After 30 min the mixture is allowed
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted with diethyl ether (25 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with Na2S2O3 (2 M aq., 10 mL), HCl (2 M aq., 2×12.5 mL), NaHCO3 (sat. aq., 12.5 mL) and brine (12.5 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solvents are dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
The product is purified by silica chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC(=CC=C1I)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.36 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |